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Compound of Interest

Compound Name: Tert-butyl 4-ethynylbenzoate

Cat. No.: B053489

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tert-butyl 4-
ethynylbenzoate, a valuable building block in organic synthesis and drug discovery. The
information presented herein is intended to assist researchers in the identification,
characterization, and utilization of this compound.

Molecular Structure and Properties

Tert-butyl 4-ethynylbenzoate is an organic compound with the chemical formula C13H140x2. It
features a benzoate core structure with a tert-butyl ester at the 4-position and an ethynyl group
at the para-position of the benzene ring.

Key Properties:

Property Value

Molecular Weight 202.25 g/mol

CAS Number 111291-97-5

Appearance White to yellow-beige crystalline powder

Synthesis and Spectral Characterization
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The synthesis of tert-butyl 4-ethynylbenzoate typically involves the esterification of 4-
ethynylbenzoic acid with tert-butanol or the desilylation of a protected precursor like tert-butyl 4-
((trimethylsilyl)ethynyl)benzoate.

A reported synthesis involves the reaction of tert-butyl 4-iodobenzoate with
(trimethylsilyl)acetylene via a Sonogashira coupling, followed by the removal of the
trimethylsilyl protecting group using a fluoride source like potassium fluoride in a mixture of
DMF and water.[1]

Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tert-butyl 4-
ethynylbenzoate.

A proton NMR spectrum of tert-butyl 4-ethynylbenzoate has been reported.[1] The expected
signals are:

» Asinglet for the nine equivalent protons of the tert-butyl group.

o Two doublets in the aromatic region, corresponding to the aromatic protons in a para-
substituted pattern.

o Asinglet for the acetylenic proton.

Table 1: Predicted *H NMR Spectral Data for Tert-butyl 4-ethynylbenzoate
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~1.6 s 9H -C(CH3)3
Aromatic H (ortho to
~7.5 d 2H
C=0)
Aromatic H (ortho to
~7.9 d 2H
C=CH)
~3.1 S 1H -C=CH

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted 3C NMR Spectral Data for Tert-butyl 4-ethynylbenzoate

Chemical Shift (d) ppm Assignment
~28 -C(CHs)3

~81 -C(CHs)3

~80 -C=CH

~83 -C=CH

~129 Aromatic CH
~130 Aromatic C-C=CH
~132 Aromatic CH
~132 Aromatic C-C=0
~165 Cc=0

Note: These are predicted values based on related structures and require experimental

verification.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for Tert-butyl 4-ethynylbenzoate

Wavenumber (cm~?) Intensity Assignment

~3300 Sharp, Medium =C-H stretch

~2970 Medium C-H stretch (tert-butyl)
~2110 Weak C=C stretch

~1715 Strong C=0 stretch (ester)
~1605 Medium C=C stretch (aromatic)
~1280, ~1120 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound. For tert-butyl 4-ethynylbenzoate, the molecular ion peak [M]* would be
expected at m/z = 202. A significant fragment would likely correspond to the loss of the tert-
butyl group (CaHbo), resulting in a peak at m/z = 145.

Experimental Protocols
General Synthesis of Tert-butyl 4-ethynylbenzoate[1]

To a suspension of tert-butyl 4-((trimethylsilyl)ethynyl)benzoate in a mixture of
dimethylformamide (DMF) and water, potassium fluoride (KF) is added. The solution is stirred
at room temperature. After completion of the reaction, the mixture is diluted with diethyl ether
and filtered through a pad of silica gel to yield tert-butyl 4-ethynylbenzoate.

NMR Sample Preparation

A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCI3) in
an NMR tube to a concentration of approximately 5-10 mg/mL. A small amount of
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tetramethylsilane (TMS) may be added as an internal standard.

IR Spectroscopy

An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The
sample can be analyzed as a solid (e.g., using a KBr pellet) or dissolved in a suitable solvent
(e.g., CCla).

Mass Spectrometry

Mass spectra can be recorded on a mass spectrometer using various ionization techniques,
such as electron ionization (El) or electrospray ionization (ESI). The sample is typically
introduced after being separated by gas chromatography (GC-MS) or liquid chromatography
(LC-MS).

Visualizations
Molecular Structure and Key NMR Correlations
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Caption: Key H and 3C NMR correlations for tert-butyl 4-ethynylbenzoate.

Workflow for Spectral Analysis
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Synthesis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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